(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of thiazole, hydrazone, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Hydrazone Formation: The thiazole derivative is then reacted with 2-hydroxybenzohydrazide to form the hydrazone linkage.
Pyrazolone Formation: The final step involves the cyclization of the intermediate with ethyl acetoacetate under acidic conditions to form the pyrazolone ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield corresponding hydrazine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry due to its multiple donor sites.
Biology
Biologically, it has shown promise as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response.
Medicine
In medicinal research, it is being explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry
Industrially, derivatives of this compound are being investigated for their use in organic electronics and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Its anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway, involving the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its bromine substitution, which enhances its reactivity and potential for further functionalization compared to its chloro and methoxy analogs.
Properties
Molecular Formula |
C19H14BrN5O2S |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-hydroxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H14BrN5O2S/c1-11-17(23-22-14-4-2-3-5-16(14)26)18(27)25(24-11)19-21-15(10-28-19)12-6-8-13(20)9-7-12/h2-10,24,26H,1H3 |
InChI Key |
NVDDKKONYIDIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4O |
Origin of Product |
United States |
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